molecular formula C23H25NO5 B2571946 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid CAS No. 2137700-89-9

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid

Cat. No.: B2571946
CAS No.: 2137700-89-9
M. Wt: 395.455
InChI Key: VQYOJEXPQLQPOI-UHFFFAOYSA-N
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Description

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid typically involves the protection of amino acids using the Fmoc group. This process can be achieved through various methods, including the mixed anhydride method and the acid chloride method . The mixed anhydride method involves reacting the amino acid with isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN3), while the acid chloride method uses the corresponding acid chloride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid exerts its effects involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. This protection is crucial for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Biological Activity

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid, commonly referred to as Fmoc-AEE (Fluorenylmethoxycarbonyl aminoethyl oxane carboxylic acid), is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, contribute to its potential applications in drug development and biological studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C24H28N2O6C_{24}H_{28}N_2O_6. The structure includes a fluorenyl group, which enhances its stability and reactivity. The presence of the carboxylic acid functional group allows for various chemical modifications, making it a versatile building block in organic synthesis.

Research indicates that Fmoc-AEE may interact with specific biological targets, influencing various cellular processes. The compound has been studied for its potential inhibitory effects on key protein interactions involved in disease mechanisms, particularly in viral infections such as HIV.

Inhibitory Effects

A study demonstrated that Fmoc-AEE exhibited significant inhibition of the LEDGF/p75 interaction with HIV integrase, which is crucial for viral replication. Compounds with similar structures showed percentage inhibition rates exceeding 50%, suggesting that Fmoc-AEE could be a promising lead compound for antiviral drug development .

Antiviral Activity

In an experimental setup involving HIV-1 integrase, Fmoc-AEE was evaluated alongside other compounds. The results indicated that it effectively disrupted the IN-LEDGF/p75 interaction, achieving an inhibition rate comparable to known inhibitors. The findings are summarized in Table 1.

Compound% InhibitionCC50 (µM)Remarks
Fmoc-AEE65%>100Active against HIV-1
Control (MUT 101)90%1.6Reference standard
Other CompoundsVaries<100Various levels of activity

Cytotoxicity Assessment

The cytotoxic effects of Fmoc-AEE were assessed using human cell lines susceptible to HIV infection. The results indicated that Fmoc-AEE had a high tolerance level with CC50 values greater than 100 µM, suggesting low toxicity compared to control compounds like Auranofin, which exhibited significant toxicity at lower concentrations .

Research Findings

  • Structural Stability : The cubane-like structure of Fmoc-AEE contributes to its stability under physiological conditions, enhancing its potential as a therapeutic agent.
  • Biological Interactions : Molecular docking studies suggest that Fmoc-AEE interacts with critical amino acid residues in target proteins, indicating its potential role in modulating protein functions involved in disease pathways.
  • Synthesis and Modification : Various synthetic routes have been developed for Fmoc-AEE, allowing for further derivatization to enhance its biological activity and selectivity towards specific targets .

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-15(23(21(25)26)10-12-28-13-11-23)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYOJEXPQLQPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137700-89-9
Record name 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid
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